molecular formula C16H24O B8680314 4-Nonylbenzaldehyde CAS No. 70972-98-4

4-Nonylbenzaldehyde

Cat. No.: B8680314
CAS No.: 70972-98-4
M. Wt: 232.36 g/mol
InChI Key: MLPGFYQRKQHSJN-UHFFFAOYSA-N
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Description

4-Nonylbenzaldehyde (C₁₆H₂₂O, molecular weight 230.35 g/mol) is an aromatic aldehyde featuring a linear nonyl chain at the para position of the benzaldehyde core. It is synthesized via a Grignard reaction between octyl-magnesium bromide and 4-bromobenzaldehyde, yielding 1-(4-bromophenyl)-1-hydroxynonane as an intermediate, followed by purification via column chromatography . The compound is characterized as a pale-colored oil with distinct ¹H NMR signals (e.g., doublets at 7.5 and 7.3 ppm for aromatic protons) . Its primary application lies in synthesizing meso-tetraaryl tetrabutanoporphyrins (Ar₄TCHP), which are critical in photodynamic therapy and catalysis research .

Properties

CAS No.

70972-98-4

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

4-nonylbenzaldehyde

InChI

InChI=1S/C16H24O/c1-2-3-4-5-6-7-8-9-15-10-12-16(14-17)13-11-15/h10-14H,2-9H2,1H3

InChI Key

MLPGFYQRKQHSJN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-Nonylbenzaldehyde with similar benzaldehyde derivatives based on substituent groups, molecular properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Physical State Key Applications/Reactivity
This compound C₉H₁₉ (nonyl) C₁₆H₂₂O 230.35 Oil Porphyrin synthesis
4-Hydroxybenzaldehyde -OH C₇H₆O₂ 122.1 Powder Pharmacological studies (antioxidant, anti-inflammatory)
4-Nitrobenzaldehyde -NO₂ C₇H₅NO₃ 167.12 Solid Electrophilic substitution reactions; precursor in dye synthesis
4-Dimethylaminobenzaldehyde -N(CH₃)₂ C₉H₁₁NO 149.19 Solid Analytical reagent (e.g., Ehrlich’s reagent for indole detection)
(E)-4-(Cinnamyloxy)benzaldehyde -O-(CH₂)₂C₆H₅ C₁₆H₁₄O₂ 238.28 Solid Photoresponsive materials; organic electronics
4-(Bromomethyl)benzaldehyde -CH₂Br C₈H₇BrO 215.05 Liquid Alkylating agent in organic synthesis

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The nonyl chain in this compound is electron-donating via inductive effects, enhancing lipophilicity but minimally affecting aromatic ring reactivity. This contrasts with 4-Nitrobenzaldehyde, where the -NO₂ group strongly withdraws electrons, activating the ring for nucleophilic attacks . 4-Dimethylaminobenzaldehyde’s -N(CH₃)₂ group is a strong electron donor, making the aldehyde carbonyl highly reactive in condensation reactions (e.g., Schiff base formation) .
  • Hydrophobicity vs. Solubility: The nonyl chain imparts significant hydrophobicity to this compound, making it soluble in organic solvents like dichloromethane.

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